![molecular formula C12H14N2O2S B484027 Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate CAS No. 128257-06-7](/img/structure/B484027.png)
Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate
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Description
Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate is a chemical compound with a variety of functional groups, making it a versatile synthetic building block . It contains a carboxylate ester and a nitrile .
Synthesis Analysis
The synthesis of Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate can be achieved through various methods. One such method involves the Knoevenagel condensation of ethyl cyanoacetate with an aldehyde . Another method involves the Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate is characterized by its IUPAC name ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate . Its molecular formula is C11H12N2O2 and it has a molecular weight of 204.23 .Chemical Reactions Analysis
Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate is a versatile synthetic building block due to its three different reactive centers—nitrile, ester, acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate is a solid substance . It has a melting point of 58 - 60 degrees Celsius .Safety and Hazards
Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate is classified as an eye irritant (Category 2A), and it is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-4-16-11(15)7-17-12-10(6-13)8(2)5-9(3)14-12/h5H,4,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGLQPZIIGAXJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-cyano-4,6-dimethyl-2-pyridylthio)acetate |
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